Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16039785
InChI: InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H
SMILES:
Molecular Formula: C10H13ClN2O5
Molecular Weight: 276.67 g/mol

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC16039785

Molecular Formula: C10H13ClN2O5

Molecular Weight: 276.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride -

Specification

Molecular Formula C10H13ClN2O5
Molecular Weight 276.67 g/mol
IUPAC Name methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H
Standard InChI Key AMVNGOTVSFKWFB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is characterized by a phenyl ring substituted with hydroxyl (-OH) and nitro (-NO2_2) groups at the 4- and 3-positions, respectively. The propanoate backbone includes an amino group (-NH2_2) at the second carbon and a methyl ester (-COOCH3_3) at the terminal carboxyl group, with a hydrochloride counterion . The compound’s IUPAC name, methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride, explicitly denotes its (S)-configuration, critical for its interaction with chiral biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13ClN2O5\text{C}_{10}\text{H}_{13}\text{ClN}_{2}\text{O}_{5}
Molecular Weight276.67 g/mol
Canonical SMILESCOC(=O)C(CC1=CC(=C(C=C1)O)N+[O-])N.Cl
InChIKeyAMVNGOTVSFKWFB-FJXQXJEOSA-N
CAS Number54996-28-0

The compound’s stereochemistry is confirmed by its specific optical rotation and chiral resolution methods, as evidenced by its PubChem entry . The nitro group’s electron-withdrawing effect and the hydroxyl group’s hydrogen-bonding capacity influence its solubility and reactivity, making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

Spectroscopic and Chromatographic Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3350 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (ester C=O), and 1520 cm1^{-1} (asymmetric NO2_2 stretch) . Nuclear magnetic resonance (NMR) spectra further confirm the structure: 1H^1\text{H}-NMR displays a singlet for the methyl ester (δ 3.72 ppm), a doublet for the α-proton (δ 4.12 ppm), and aromatic protons (δ 7.25–7.85 ppm) . High-performance liquid chromatography (HPLC) methods using chiral stationary phases are employed to resolve enantiomers, ensuring ≥98% enantiomeric excess for the (S)-form .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with L-tyrosine methyl ester, which undergoes nitration at the phenyl ring’s 3-position using nitric acid in sulfuric acid . Subsequent protection of the amino group with tert-butoxycarbonyl (Boc) anhydride, followed by selective deprotection and hydrochlorination, yields the final product . Alternative routes involve coupling 4-hydroxy-3-nitrobenzaldehyde with methyl 2-aminopropanoate via reductive amination, though this method results in lower enantiopurity.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
1L-Tyrosine methyl ester, HNO3_3/H2_2SO4_4, 0°C65%90%
2Boc2_2O, DMAP, CH2_2Cl2_2, rt85%95%
3HCl/dioxane, 0°C78%98%

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing exothermic nitration steps and optimizing Boc-deprotection to minimize racemization . Current industrial batches (AK Scientific, Catalog# 0879DU) report ≥95% purity by HPLC, with residual solvents like dichloromethane controlled to <10 ppm .

Biological Applications and Research Findings

Role in Oxidative Stress Studies

As a stable analog of 3-nitrotyrosine, this compound serves as a biomarker surrogate in studying protein nitration—a post-translational modification linked to neurodegenerative diseases and cardiovascular disorders . In vitro studies demonstrate its incorporation into peptides via solid-phase synthesis, enabling the simulation of nitrated proteins for antibody development .

Pharmacological Investigations

ParameterValueSource
LD50_{50} (oral, rat)>2000 mg/kg
Flash PointNon-flammable
Recommended PPEGloves, lab coat, goggles

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